molecular formula C9H10N2 B15209460 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine CAS No. 464180-73-2

3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine

Cat. No.: B15209460
CAS No.: 464180-73-2
M. Wt: 146.19 g/mol
InChI Key: DAMLTCGIAAAEAP-UHFFFAOYSA-N
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Description

3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine (CAS 464180-73-2) is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery. With a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol, this 7-azaindole (pyrrolopyridine) derivative is a privileged structure in the design of kinase inhibitors . The pyrrolo[2,3-b]pyridine core is a well-established bioisostere for purines and other nitrogen-rich heterocycles, enabling it to mimic ATP and interact with the hinge region of kinase ATP-binding pockets . This mechanism is fundamental to its research value. This scaffold is of significant interest in developing therapeutics for oncology and neurodegenerative diseases. Specifically, pyrrolo[2,3-b]pyridine-based compounds are being investigated as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease research . In oncology, the core structure is integral to inhibitors targeting focal adhesion kinase (FAK) and various cyclin-dependent kinases (CDKs), which are implicated in tumor proliferation and survival pathways . Researchers utilize this building block to explore structure-activity relationships (SAR) and to optimize potency and selectivity in lead compound development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464180-73-2

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,7-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-7-6-10-9-8(7)4-3-5-11(9)2/h3-6H,1-2H3

InChI Key

DAMLTCGIAAAEAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C1=CC=CN2C

Origin of Product

United States

The Unexplored Landscape of 3,7 Dimethyl 7h Pyrrolo 2,3 B Pyridine

Strategies for the Construction of the Pyrrolo[2,3-b]pyridine Ring System

The assembly of the pyrrolo[2,3-b]pyridine skeleton can be achieved through several strategic approaches, primarily involving the formation of either the pyrrole (B145914) or the pyridine (B92270) ring onto a pre-existing complementary ring.

Pyrrole-Annelation Approaches onto Preformed Pyridine Rings

This strategy involves the construction of the pyrrole ring onto a functionalized pyridine precursor. Various classical named reactions and modern synthetic methods have been adapted for this purpose. For instance, modifications of the Fischer and Madelung indole (B1671886) syntheses have been successfully applied to prepare a range of alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org These methods typically involve the cyclization of appropriately substituted aminopyridines or hydrazinopyridines.

Another approach involves the reaction of 2-aminopyridines with α-haloketones, followed by cyclization to form the pyrrole ring. This method allows for the introduction of substituents at various positions of the pyrrolo[2,3-b]pyridine core, depending on the nature of the starting materials.

Pyridine-Annelation Approaches onto Preexisting Pyrrole Rings

Conversely, the pyridine ring can be constructed onto a preformed pyrrole ring. This is often achieved through condensation reactions involving functionalized pyrroles. For example, a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various ketones or nitriles in the presence of an acid catalyst can yield substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net This approach is particularly useful for creating diverse substitution patterns on the newly formed pyridine ring.

Iron-catalyzed direct C-2 coupling of pyrrole with heteroarylboronic acids represents a more modern approach, offering a regioselective method for constructing the pyridine ring. digitellinc.com

Multicomponent Reaction Sequences in Pyrrolo[2,3-b]pyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic structures like pyrrolo[2,3-b]pyridines in a single synthetic operation. An example is the three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines, which affords polyfunctionalized tetrahydrocyclopenta wikipedia.orgmdpi.compyrrolo[2,3-b]pyridine derivatives. beilstein-journals.orgnih.gov

The Ugi-Zhu three-component reaction (UZ-3CR) is another powerful MCR used in the synthesis of related pyrrolo[3,4-b]pyridin-5-ones. nih.gov This reaction, often coupled with a subsequent cascade process like an aza Diels-Alder cycloaddition, allows for the rapid assembly of the core structure from simple starting materials. mdpi.comnih.govnih.gov While not directly forming the pyrrolo[2,3-b]pyridine isomer, the principles of these MCRs highlight the potential for developing one-pot syntheses for various pyrrolopyridine scaffolds.

Table 1: Comparison of Synthetic Strategies for the Pyrrolo[2,3-b]pyridine Ring System

Strategy Description Starting Materials Key Reactions Advantages
Pyrrole-Annelation Construction of the pyrrole ring onto a preformed pyridine. Substituted pyridines (e.g., aminopyridines, hydrazinopyridines). Fischer indole synthesis, Madelung indole synthesis, condensation reactions. Good for controlling substitution on the pyridine ring.
Pyridine-Annelation Construction of the pyridine ring onto a preformed pyrrole. Functionalized pyrroles (e.g., aminopyrroles, pyrrole-carbaldehydes). Condensation, cycloaddition, transition-metal catalyzed couplings. Allows for diverse substitution on the newly formed pyridine ring.
Multicomponent Reactions One-pot synthesis involving three or more reactants. Simple, readily available starting materials (e.g., isocyanides, alkynes, amines, aldehydes). Ugi-Zhu reaction, cascade sequences, cycloadditions. High efficiency, atom economy, and rapid generation of molecular complexity.

Targeted Functionalization and Derivatization of the Pyrrolo[2,3-b]pyridine Core

Once the pyrrolo[2,3-b]pyridine core is assembled, further functionalization is often necessary to access specific target molecules. This can be achieved through regioselective reactions or by employing powerful transition metal-catalyzed cross-coupling methodologies.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the pyrrolo[2,3-b]pyridine ring system is crucial for the synthesis of specific isomers and derivatives. The inherent reactivity of the scaffold can be exploited to direct substituents to desired positions. For instance, electrophilic substitution reactions such as nitration, bromination, and iodination predominantly occur at the 3-position of the pyrrole ring. rsc.org

The use of protecting groups can also direct functionalization. For example, N-acylation can be directed to different nitrogen atoms (N1, N3, or N7) of a related 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold by carefully choosing the reaction conditions, allowing for the synthesis of a library of mono-N-acylated compounds. nih.gov

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrolo[2,3-b]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which involves the reaction of a halide with a boronic acid or ester in the presence of a palladium catalyst, is widely used to introduce aryl or heteroaryl substituents. nih.govresearchgate.netnih.gov This reaction has been successfully applied to various positions of the pyrrolopyrimidine and pyrrolopyridine scaffolds. mdpi.comnih.gov For instance, a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been reported. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This methodology has been instrumental in synthesizing a variety of N-substituted pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine derivatives. mdpi.comnih.gov The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base, are critical for achieving high yields. nih.gov

Table 2: Key Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Description Reactants Catalyst System Bond Formed
Suzuki-Miyaura Coupling Forms a carbon-carbon bond. Aryl/heteroaryl halide and a boronic acid/ester. Palladium catalyst (e.g., Pd(dppf)Cl2) and a base. C-C
Buchwald-Hartwig Amination Forms a carbon-nitrogen bond. Aryl/heteroaryl halide and an amine. Palladium catalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., BINAP, XPhos) and a base. C-N

Cycloaddition and Condensation Reactions for Scaffold Modification

The modification and construction of the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffold, the core of this compound, frequently employ cycloaddition and condensation reactions. These methods are pivotal for building the fused heterocyclic system and introducing a wide array of substituents.

Condensation reactions are a cornerstone in the synthesis of the pyrrolo[2,3-b]pyridine ring. A notable example is the Hemetsberger–Knittel indole synthesis, which utilizes a Knoevenagel condensation as a key step. nih.gov This reaction typically involves the condensation between a pyridinecarbaldehyde derivative and an azido (B1232118) acetate. nih.gov Subsequent thermal or photochemical extrusion of dinitrogen from the resulting vinyl azide (B81097) leads to a nitrene intermediate, which then cyclizes to form the pyrrole ring fused to the pyridine core. Multicomponent reactions (MCRs) also provide an efficient route through condensation pathways. For instance, highly substituted 7-azaindoles can be synthesized by reacting 5-aminopyrroles with aromatic aldehydes and an active methylene (B1212753) compound like benzoylacetonitrile (B15868) or malononitrile (B47326) in refluxing acetic acid. uni-rostock.de This approach allows for the rapid assembly of complex molecular architectures from simple starting materials in a single step. uni-rostock.de

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, offer another powerful strategy for constructing the pyridine portion of the scaffold. While less common for direct synthesis of the parent 7-azaindole, these reactions are used to build related nitrogen-containing fused rings. For example, microwave-assisted cycloaddition of pyrazolyl imines (acting as 2-azadienes) with nitroalkenes has been shown to produce pyrazolo[3,4-b]pyridines, which are structurally related to the pyrrolo[2,3-b]pyridine core. researchgate.net This type of reaction demonstrates the potential for cycloaddition strategies to create the pyridine ring with specific substitution patterns, which can then be further elaborated.

These methodologies are summarized in the table below, highlighting their versatility in modifying the 7-azaindole scaffold.

Reaction TypeReactantsKey FeaturesResulting Scaffold
Knoevenagel Condensation Pyridinecarbaldehyde, Azido acetateForms a vinyl azide intermediate which cyclizes to build the pyrrole ring.Pyrrolo[2,3-b]pyridine
Multicomponent Condensation 5-Aminopyrrole, Aromatic aldehyde, Active methylene nitrileOne-pot synthesis of highly substituted derivatives; efficient assembly of complexity.Substituted Pyrrolo[2,3-b]pyridine
[4+2] Cycloaddition 2-Azadiene, Electron-poor dienophile (e.g., nitroalkene)Builds the pyridine ring onto an existing five-membered nitrogen heterocycle.Pyrazolo[3,4-b]pyridine (analogous)

Retrosynthetic Analysis for Complex this compound Architectures

The strategic planning for synthesizing complex molecules based on the this compound framework relies heavily on retrosynthetic analysis. This process involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For substituted pyrrolo[2,3-b]pyridines, key disconnections often involve carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds formed via modern cross-coupling reactions. nih.gov

Consider a target molecule such as a 2-aryl-4-amino-7H-pyrrolo[2,3-b]pyridine derivative. A primary consideration in the retrosynthetic strategy is the sequence of bond formations. The analysis reveals two main disconnection points corresponding to the C-4 amino substituent and the C-2 aryl group. This leads to two potential synthetic pathways:

Pathway A: Disconnect the C-N bond at the C-4 position first (retrosynthetic step (a)), suggesting a late-stage amination reaction (e.g., Buchwald-Hartwig amination). Subsequently, disconnect the C-C bond at the C-2 position (retrosynthetic step (b)), pointing to a Suzuki-Miyaura coupling. This pathway would start with a di-halogenated pyrrolo[2,3-b]pyridine core.

Pathway B: Reverse the order. First, disconnect the C-C bond at C-2 (retrosynthetic step (c)), again implying a Suzuki-Miyaura reaction. Then, disconnect the C-N bond at C-4 (retrosynthetic step (d)), suggesting an earlier amination step.

In practice, the feasibility of each pathway depends on the chemoselectivity of the reactions. For instance, in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, it was found that the oxidative addition of palladium occurs preferentially at the more reactive C-2 position over the C-4 position on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This observation makes Pathway A the more viable and efficient route: a chemoselective Suzuki-Miyaura coupling at C-2 followed by a Buchwald-Hartwig amination at C-4. nih.gov The pyrrole nitrogen must be protected throughout this sequence, adding another layer to the retrosynthetic plan (retrosynthetic step (e)).

The following table outlines a plausible retrosynthetic analysis for a generic complex 2,4-disubstituted 7H-pyrrolo[2,3-b]pyridine.

Retrosynthetic StepDisconnectionReaction Implied (Forward Sense)Precursor Molecule(s)
(e) N-H bond of pyrroleDeprotectionN-Protected Target Molecule
(a) C4-N bondBuchwald-Hartwig AminationN-Protected 2-Aryl-4-halopyrrolo[2,3-b]pyridine + Amine
(b) C2-C(aryl) bondSuzuki-Miyaura CouplingN-Protected 2,4-Dihalopyrrolo[2,3-b]pyridine + Arylboronic Acid

Methodological Advancements and Challenges in Pyrrolo[2,3-b]pyridine Synthesis

The synthesis of 7-azaindole derivatives has seen significant advancements, largely driven by the development of metal-catalyzed cross-coupling reactions that allow for precise functionalization of the heterocyclic core. rsc.org However, the synthesis is not without its challenges, particularly concerning protecting group chemistry and regioselectivity.

A primary challenge is the protection and deprotection of the pyrrole nitrogen (N-7). The N-H proton is acidic and can interfere with many reactions, such as metalations and cross-couplings, necessitating the use of a protecting group. nih.govgoogle.com A commonly used protecting group is [2-(trimethylsilyl)ethoxy]methyl (SEM), which is stable to many reaction conditions. google.com However, its removal can be problematic. The final SEM deprotection step in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine proved to be challenging. nih.gov Treatment with agents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or strong acids can lead to the formation of side products due to the release of formaldehyde (B43269) during the reaction, which can then react with the target molecule. nih.gov In one instance, this led to the formation of an unexpected tricyclic eight-membered 7-azaindole. nih.gov

Another challenge lies in achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine ring, which contains multiple potential reaction sites. Advances in directed metalation and the development of selective cross-coupling protocols have provided solutions. For example, palladium-catalyzed cascade reactions, combining a C-N cross-coupling (amination) with an intramolecular Heck reaction, have been developed to construct the substituted azaindole core from simple aminopyridines in a single step. acs.org This method offers a direct and regioselective approach to 2-substituted and 2,3-disubstituted azaindoles. acs.org

The table below summarizes common protecting groups for the 7-azaindole nitrogen and the associated challenges.

Protecting GroupAbbreviationDeprotection ConditionsChallenges and Side Reactions
[2-(Trimethylsilyl)ethoxy]methyl SEMTetrabutylammonium fluoride (TBAF); strong acids (e.g., TFA, HCl)Release of formaldehyde can lead to N-methylation or formation of bridged/cyclic side products. nih.gov
tert-Butyl t-BuStrong acid (e.g., 60% Sulfuric Acid)Requires harsh conditions that may not be compatible with sensitive functional groups. enamine.net
Sulfonyl groups (e.g., tosyl) TsStrong base (e.g., NaOH, NaOMe); reductive cleavageCan be difficult to remove; may require harsh conditions.

Sophisticated Spectroscopic and Crystallographic Elucidation of 3,7 Dimethyl 7h Pyrrolo 2,3 B Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of 7-azaindole (B17877) derivatives in solution. A combination of one-dimensional and two-dimensional techniques allows for the precise assignment of proton and carbon signals and provides insights into the spatial relationships between atoms.

One-dimensional ¹H and ¹³C NMR spectra offer primary information regarding the chemical environment of each proton and carbon atom in the molecule. In derivatives of the 7-azaindole scaffold, the chemical shifts (δ) are influenced by the electronic effects of substituents on both the pyridine (B92270) and pyrrole (B145914) rings.

For instance, in the derivative 3-(4-(N-Imidazolyl)phenyl)aminomethyl-7-azaindole, the pyrrole N-H proton (H12) is typically observed as a singlet far downfield around δ 11.44 ppm due to its acidic nature and potential involvement in hydrogen bonding. Protons on the pyridine ring (H1, H3) and pyrrole ring (H9) appear in the aromatic region, with chemical shifts and coupling constants characteristic of the 7-azaindole system. The ¹³C NMR spectrum provides complementary information, with carbons of the heterocyclic core appearing in a predictable range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 7-Azaindole Derivative Data sourced from a study on 3-(4-(N-Imidazolyl)phenyl)aminomethyl-7-azaindole in DMSO-d6.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H18.19 (d, J = 4.2 Hz)-
H27.04 (dd, J = 7.8, 4.6 Hz)-
H38.06 (d, J = 7.8 Hz)-
H97.95 (s)-
H12 (N-H)11.44 (s)-
Pyridine Ring Carbons-148.7, 142.6, 115.0
Pyrrole Ring Carbons-129.1, 126.2, 118.4
Carbon Bridge-127.1, 121.9

Two-dimensional NMR techniques are indispensable for confirming structural assignments, especially for complex derivatives. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming C-H connectivity.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, as it reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, thereby piecing together the molecular framework. For complex fused π-conjugated 7-azaindole derivatives, HMBC is essential for unambiguously determining the annulation pattern by identifying long-range couplings between protons on one ring and carbons on another. rsc.org

Advanced Mass Spectrometry Techniques in Compound Characterization (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental composition of novel 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine derivatives. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. This technique is used to confirm that the synthesized product has the expected atomic makeup. For example, various synthesized pyrrolo[2,3-d]pyrimidine and complex 7-azaindole derivatives have had their elemental compositions unequivocally confirmed by comparing the calculated exact mass with the experimentally found mass from HRMS analysis. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For derivatives of 7-azaindole, the IR spectrum reveals key structural features. The N-H stretching vibration of the pyrrole ring is particularly diagnostic, typically appearing as a medium-to-sharp band in the 3100-3500 cm⁻¹ region. The exact position can be influenced by hydrogen bonding.

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic rings give rise to a series of bands in the 1400-1620 cm⁻¹ region. pressbooks.publibretexts.org The specific pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to each derivative and serves as a valuable tool for identification. vscht.cz

Table 2: Characteristic IR Absorption Bands for 7-Azaindole Derivatives Data compiled from studies on various 7-azaindole derivatives. rsc.org

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrole)3100 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
Alkyl C-H Stretch2850 - 2960Medium to Strong
C=C and C=N Ring Stretch1400 - 1620Medium to Strong
C-H Bending700 - 900Strong

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and stereochemistry. Several derivatives of the parent 7-azaindole scaffold have been characterized using SCXRD. researchgate.netresearchgate.net For example, 7-azaindole-3-carboxaldehyde was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net Such analyses provide an unambiguous confirmation of the molecular structure that was inferred from spectroscopic data.

Table 3: Representative Crystallographic Data for 7-Azaindole Derivatives Data for 7-azaindole-3-carboxaldehyde and 5-chloro-7-azaindole-3-carbaldehyde. researchgate.netresearchgate.net

Parameter7-azaindole-3-carboxaldehyde researchgate.net5-chloro-7-azaindole-3-carbaldehyde researchgate.net
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)3.836103.82810
b (Å)18.044212.7330
c (Å)9.957215.9167
β (°)96.68294.539
Volume (ų)684.55-

The crystal packing of 7-azaindole derivatives is governed by a variety of non-covalent intermolecular interactions. The most significant of these is the hydrogen bond formed between the N-H group of the pyrrole ring (donor) and the lone pair on the pyridine nitrogen (N7) of an adjacent molecule (acceptor). researchgate.netresearchgate.net This robust N-H···N interaction frequently leads to the formation of centrosymmetric dimers or extended chains, which are a defining feature of the supramolecular chemistry of this class of compounds. researchgate.netresearchgate.netcdnsciencepub.com

In addition to this primary interaction, weaker C-H···O or C-H···N hydrogen bonds often play a secondary role in stabilizing the three-dimensional crystal lattice. researchgate.net In derivatives containing halogen atoms, the potential for halogen bonding (C-X···N/O) exists, which can further direct the crystal packing arrangement.

Table of Mentioned Compounds

Compound Name
This compound
7-azaindole (1H-pyrrolo[2,3-b]pyridine)
3-(4-(N-Imidazolyl)phenyl)aminomethyl-7-azaindole
7-azaindole-3-carboxaldehyde
5-chloro-7-azaindole-3-carbaldehyde

Conformational Analysis and Geometrical Parameters

The conformational analysis of this compound is centered on its bicyclic aromatic core, which is analogous to the 7-azaindole framework. This heterocyclic system, consisting of fused pyridine and pyrrole rings, is fundamentally planar. Computational geometry optimizations, often performed using Density Functional Theory (DFT) methods like B3LYP with a 6-311G(d,p) basis set, are employed to predict the most stable conformation and to calculate key geometrical parameters.

The geometrical parameters, such as bond lengths and angles, are influenced by the hybridisation of the constituent atoms and the aromatic nature of the ring system. The bond lengths within the rings are expected to be intermediate between typical single and double bonds, characteristic of aromatic systems. The introduction of the nitrogen atom in the pyridine ring and the methyl substituents causes minor deviations in the local geometry compared to the parent 7-azaindole molecule.

Below is a table of predicted geometrical parameters for a representative 7-azaindole derivative based on DFT calculations, illustrating the typical values for this class of compounds.

Interactive Table: Representative Geometrical Parameters of a Substituted 7-Azaindole Scaffold

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)
Bond LengthC2-C31.38-
Bond LengthN1-C21.37-
Bond LengthN7-C61.35-
Bond LengthC5-C61.40-
Bond LengthC4-C51.37-
Bond AngleC2-N1-C7a108.5-
Bond AngleN1-C2-C3110.0-
Bond AngleC5-C6-N7124.5-
Dihedral AngleC4-C5-C6-N7179.9-

Note: The data in this table is illustrative for a related 7-azaindole derivative and not the specific experimental values for this compound.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is typically mapped with properties like dnorm, which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

For heterocyclic compounds like 7-azaindole derivatives, Hirshfeld analysis reveals the dominant forces governing the crystal packing. The two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact. nih.gov

Commonly observed interactions for N-heterocycles include:

H···H contacts: Typically the most abundant, arising from the interactions between hydrogen atoms on the peripheries of the molecules.

C–H···π interactions: Where a hydrogen atom interacts with the π-electron cloud of the aromatic rings.

π–π stacking: Interactions between the planar aromatic rings of adjacent molecules.

N···H or O···H contacts: If hydrogen-bond donors or acceptors are present, these appear as sharp spikes on the fingerprint plot and represent the strongest intermolecular forces. iucr.org

Interactive Table: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)Description
H···H45 - 65 %Represents the most significant portion of the surface contacts. iucr.org
C···H / H···C15 - 25 %Corresponds to C–H···π interactions and other van der Waals forces. iucr.org
N···H / H···N5 - 15 %Indicates the presence of weak N–H···π or C–H···N hydrogen bonds.
O···H / H···O5 - 20 %Significant when carbonyl or hydroxyl groups are present, forming H-bonds. iucr.org

Note: This table presents typical percentage ranges for related N-heterocyclic compounds and is for illustrative purposes.

Energy framework calculations complement Hirshfeld analysis by quantifying the strength of the intermolecular interactions. Using computational models, the total interaction energy between a central molecule and its neighbors is broken down into electrostatic, dispersion, polarization, and repulsion components. rasayanjournal.co.in These energies can be visualized as frameworks within the crystal, where cylinders connect molecular centroids, and the cylinder radius is proportional to the interaction strength. crystalexplorer.net This visualization helps to identify the topological and energetic basis of the crystal's stability, revealing, for example, whether packing is dominated by electrostatic forces (common in polar molecules with hydrogen bonds) or dispersion forces (prevalent in systems with significant π–π stacking). iucr.orgresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 3,7 Dimethyl 7h Pyrrolo 2,3 B Pyridine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry, electronic properties, and reactivity of organic molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Studies on related heterocyclic systems frequently employ DFT methods, such as B3LYP, to model molecular characteristics. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. Using DFT methods, such as B3LYP with the 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine can be calculated to find its equilibrium geometry. nih.gov

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar heterocyclic compounds as a representation of DFT calculation outputs.

Parameter Bond/Angle Predicted Value
Bond Length C2-N1 1.38 Å
Bond Length N1-C7a 1.39 Å
Bond Length C4-C5 1.41 Å
Bond Length C6-N7 1.35 Å
Bond Angle C2-N1-C7a 108.5°
Bond Angle N1-C2-C3 110.0°

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential (the energy required to remove an electron), while the LUMO energy relates to its electron affinity (the energy released when an electron is added). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net These parameters are crucial for understanding how this compound might engage in charge-transfer interactions.

Table 2: Calculated FMO Properties for this compound (Illustrative) This table contains representative values to illustrate the output of FMO analysis.

Parameter Symbol Predicted Value (eV)
Highest Occupied Molecular Orbital Energy E_HOMO -6.20
Lowest Unoccupied Molecular Orbital Energy E_LUMO -1.15
HOMO-LUMO Energy Gap ΔE 5.05
Ionization Potential (approx.) I ≈ -E_HOMO 6.20

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. researchgate.netmdpi.com

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, highlighting its role as a potential hydrogen bond acceptor.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (e.g., UV-Visible spectra) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λ_max), excitation energy, and oscillator strength (a measure of the transition's intensity) for the most significant electronic transitions. mdpi.com This predictive capability is valuable for interpreting experimental spectra and understanding the photophysical properties of a compound.

Table 3: Predicted Electronic Transitions for this compound via TD-DFT (Illustrative) This table shows sample data for predicted UV-Vis absorption properties.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 4.10 302 0.25
S0 → S2 4.55 272 0.18

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

While DFT provides insights into an isolated molecule, molecular docking and molecular dynamics (MD) simulations are computational techniques used to study how a molecule (a ligand) interacts with a biological target, such as a protein or enzyme. sci-hub.se These methods are fundamental in structure-based drug design. The pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binder" in many kinase inhibitors, making these simulations particularly relevant. sci-hub.se

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov For compounds based on the pyrrolo[2,3-b]pyridine core, docking studies often show that the nitrogen atoms in the heterocyclic rings are crucial for forming hydrogen bonds with amino acid residues in the "hinge region" of a kinase's ATP-binding site. For instance, studies on c-Met kinase inhibitors with this scaffold revealed hydrogen bonding interactions with the residue Met1160. sci-hub.se

Table 4: Typical Ligand-Target Interactions for a Pyrrolo[2,3-b]pyridine Scaffold in a Kinase Active Site (Illustrative) This table summarizes the types of interactions commonly observed in docking and MD simulations for this class of compounds.

Interacting Residue (Example) Residue Type Interaction Type
Met1160 (in c-Met) Hinge Region Hydrogen Bond
Asp1222 (in c-Met) Catalytic Loop Hydrogen Bond
Tyr1230 (in c-Met) Activation Loop π-π Stacking
Val1092 Hydrophobic Pocket van der Waals

In Silico Assessment of Ligand-Target Binding Affinities

In silico assessment of ligand-target binding affinities is a cornerstone of modern drug discovery, enabling the prediction of how strongly a compound, such as a derivative of the this compound scaffold, will interact with its biological target. This process predominantly relies on molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Molecular docking studies on various pyrrolo[2,3-b]pyridine derivatives have provided significant insights into their binding modes with several protein kinases, which are common targets for this class of compounds. For instance, investigations into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B) have used docking to reveal how these compounds interact with the enzyme's active site. Similarly, docking studies on pyrrolo[2,3-b]pyridine derivatives targeting the c-Met kinase showed that the pyrrolo[2,3-b]pyridine core consistently forms crucial hydrogen bonds with the hinge region residue Met1160 in the active site. These interactions are vital for the inhibitory potency of these compounds.

Further studies targeting Focal Adhesion Kinase (FAK) with 7H-pyrrolo[2,3-d]pyrimidine derivatives, a closely related scaffold, also employed molecular docking to elucidate binding modes and provide a structural basis for further design and optimization of inhibitors. The binding affinity, often expressed as a docking score or calculated binding free energy, helps to rank and prioritize compounds for synthesis and biological testing. These computational models are validated by comparing the predicted binding poses with known crystal structures of similar ligands in the target protein, ensuring the reliability of the simulation.

Target ProteinKey Interacting ResiduesType of InteractionReference
c-Met Kinase Met1160Hydrogen Bond
Phe1223, Phe1134Pi-Pi Stacking
PDE4B Not specifiedNot specified
FAK Not specifiedNot specified

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[2,3-b]pyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the pyrrolo[2,3-b]pyridine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for potent biological activity.

These models generate 3D contour maps that highlight regions where modifications to the chemical structure can enhance or diminish the compound's activity. For example, a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer yielded robust CoMFA and CoMSIA models. These models demonstrated strong predictive power, as indicated by their high statistical validation parameters. The contour maps generated from these models provide guidance for designing new compounds with potentially improved activity.

Similarly, QSAR models have been developed for pyrrolo[2,3-b]pyridine derivatives targeting the c-Met kinase. These studies help to identify the key steric, electrostatic, and hydrophobic features of the molecules that govern their binding affinity. The reliability of QSAR models is assessed through rigorous statistical validation, including the leave-one-out cross-validation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A high Q² value (typically > 0.5) indicates good predictive ability of the model. Based on these validated models, new compounds can be designed and their activity predicted in silico before undertaking costly and time-consuming synthesis.

QSAR StudyTargetModelQ² (Predictive Ability)R² (Goodness of Fit)Reference
1H-pyrrolo[2,3-b]pyridine DerivativesTNIKCoMFA0.650.86
CoMSIA0.740.96
Pyridin-2-one DerivativesmIDH1CoMFA0.7650.980
CoMSIA0.7700.997

Advanced Computational Methodologies: WaterMap Analysis and Computational ADME Prediction

Beyond initial binding affinity prediction and QSAR, advanced computational methods are employed to gain a deeper understanding of ligand binding and to predict the pharmacokinetic properties of drug candidates.

WaterMap Analysis is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein. It identifies high-energy, unstable water molecules that can be displaced by a ligand upon binding, resulting in a significant gain in binding affinity. This analysis provides crucial insights for lead optimization by guiding modifications to the ligand structure to displace these unfavorable water molecules. While a powerful tool for refining binding affinity, specific applications of WaterMap analysis directly to this compound or its immediate analogs are not extensively detailed in available literature. However, the methodology is widely applicable in drug design to enhance potency and selectivity.

Computational ADME Prediction involves the use of in silico models to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures. For various pyrrolo[2,3-b]pyridine scaffolds and related heterocyclic compounds, computational tools are routinely used to predict key ADME parameters. These predictions include properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity. For example, in silico ADMET studies on 1H-pyrrolo[2,3-b]pyridine derivatives designed as TNIK inhibitors were performed to assess their drug-like properties.

ADME ParameterDescriptionTypical Prediction for Pyrrolo-pyridine ScaffoldsReference
GI Absorption The extent to which the compound is absorbed from the gastrointestinal tract.Generally predicted to be high for many derivatives.
BBB Permeability The ability of the compound to cross the blood-brain barrier.Variable; can be designed to be permeable or non-permeable.
CYP Inhibition Potential to inhibit key metabolic enzymes like CYP2D6, CYP3A4.A key parameter to check to avoid drug-drug interactions.
Hepatotoxicity Potential to cause liver damage.Predicted for some pyrrolo[2,3-d]pyrimidine derivatives.
Topological Polar Surface Area (TPSA) Correlates with drug transport properties like intestinal absorption.A calculated property used to estimate permeability.
LogP A measure of lipophilicity, affecting absorption and distribution.A calculated property used to estimate solubility and permeability.

Reactivity Profiles and Transformational Chemistry of 3,7 Dimethyl 7h Pyrrolo 2,3 B Pyridine

Oxidative Reactions of Pyrrolo[2,3-b]pyridine Systems (e.g., Oxidative Dimerization)

The pyrrolo[2,3-b]pyridine core is susceptible to oxidative transformations, a reactivity that is particularly evident in the formation of dimeric structures. While direct studies on 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine are not extensively documented, the behavior of related heteroindoxyl analogues provides significant insight. For instance, the unstable heteroindoxyl, 1,2-dihydropyrrolo[2,3-b]pyridin-3-one, readily undergoes oxidative dimerization to yield the corresponding heteroindigotin. rsc.org This reaction highlights the propensity of the pyrrole (B145914) moiety, specifically at the 2-position, to participate in radical or electron-transfer processes leading to carbon-carbon bond formation.

In a related bicyclic system, 3-aminothieno[2,3-b]pyridine-2-carboxamides, an unusual oxidative dimerization has been observed. nih.govacs.org This underscores the potential for oxidative coupling in heterocyclic systems containing a pyridine (B92270) ring fused to a five-membered heteroaromatic ring. The specific outcomes of such reactions are often dependent on the substituents present and the oxidizing agent employed. For the this compound system, the methyl group at the 3-position could potentially influence the course of such dimerization reactions.

Reactant System Oxidizing Agent Product Type Reference
1,2-Dihydropyrrolo[2,3-b]pyridin-3-oneAir/OxygenHeteroindigotin (Dimer) rsc.org
3-Aminothieno[2,3-b]pyridine-2-carboxamidesAqueous NaOClDimerized products nih.govacs.org

Nucleophilic and Electrophilic Reactivity at Specific Positions of the Core

The distribution of electron density in the 7-azaindole (B17877) ring system dictates the preferred sites for nucleophilic and electrophilic attack. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic substitution, while the electron-rich pyrrole ring is the primary site for electrophilic substitution.

Electrophilic Reactivity: The pyrrole moiety of the 7-azaindole system is more reactive towards electrophiles than the pyridine part. Theoretical calculations and experimental evidence show that the C3 position of the 7-azaindole nucleus has the highest electron density, making it the most favorable site for electrophilic attack. researchgate.net Therefore, in this compound, electrophilic substitution would be expected to occur preferentially on the pyrrole ring. However, the presence of a methyl group at the C3 position would direct incoming electrophiles to other available positions on the pyrrole ring, such as the C2 position, or potentially lead to reactions at the methyl group itself under certain conditions.

Nucleophilic Reactivity: The pyridine ring in pyrrolo[2,3-b]pyridines is reactive towards nucleophiles, similar to pyridine itself, which resembles a benzene (B151609) ring with strongly electron-withdrawing groups. uoanbar.edu.iq Nucleophilic attack generally occurs at the electron-deficient C2 and C4 positions of the pyridine ring. uoanbar.edu.iq In the case of this compound, the C4 and C6 positions of the pyridine ring would be the most likely sites for nucleophilic substitution, assuming a suitable leaving group is present at one of these positions. The reactivity is so significant in the parent pyridine that even a hydride ion can be displaced. uoanbar.edu.iq

Position Type of Reactivity Rationale Reference
C2 (Pyrrole)Electrophilic AttackElectron-rich nature of the pyrrole ring researchgate.net
C3 (Pyrrole)Most Favorable for Electrophilic AttackHighest electron density in the 7-azaindole system researchgate.net
C4 (Pyridine)Nucleophilic AttackElectron-deficient character of the pyridine ring uoanbar.edu.iq
C6 (Pyridine)Nucleophilic AttackElectron-deficient character of the pyridine ring uoanbar.edu.iq

Cyclization and Rearrangement Reactions in Derivatization

The pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for the synthesis of more complex, fused heterocyclic systems through cyclization and rearrangement reactions. These transformations are crucial for the derivatization of the core structure and the generation of novel chemical entities with potential biological activities. nih.gov

For example, flash vacuum pyrolysis of acetyltetrazolo[1,5-a]pyridine at elevated temperatures leads to the formation of an unstable heteroindoxyl (1,2-dihydropyrrolo[2,3-b]pyridin-3-one), which can be considered a rearrangement product. rsc.org This intermediate can then be trapped or undergo further reactions. While this specific example starts from a precursor, it demonstrates the potential for rearrangements within the broader chemical space of azaindole-related compounds.

Furthermore, the functionalization of the pyrrolo[2,3-b]pyridine core, for instance by introducing suitable side chains, can pave the way for intramolecular cyclization reactions to build additional rings onto the bicyclic system. The specific nature of these cyclizations and rearrangements would be highly dependent on the nature and positioning of the functional groups introduced onto the this compound nucleus.

Starting Material Type Reaction Condition Resulting Structure Reaction Type Reference
Acetyltetrazolo[1,5-a]pyridineFlash Vacuum Pyrolysis (>400 °C)1,2-Dihydropyrrolo[2,3-b]pyridin-3-oneRearrangement rsc.org
Functionalized Pyrrolo[2,3-b]pyridinesVarious (e.g., acid/base catalysis, metal catalysis)Fused polycyclic systemsIntramolecular Cyclization nih.gov

Structure Activity Relationship Sar Studies in Pyrrolo 2,3 B Pyridine Based Agents

Correlating Specific Structural Modifications of the Pyrrolo[2,3-b]pyridine Scaffold with Modulated Biological Responses

The versatility of the 7-azaindole (B17877) framework enables it to serve as a foundational structure for agents targeting diverse protein families. Modifications to the core and its substituents can dramatically alter the biological response, directing the molecule's activity toward different therapeutic targets.

For instance, the 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form two crucial hydrogen bonds with the hinge region of a protein kinase's ATP-binding site, mimicking the interaction of adenine. pharmablock.com This has led to the development of potent inhibitors for various kinases, including:

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3, which are key targets in cancer therapy. rsc.org

Janus Kinase 3 (JAK3): Specific substitution patterns on the 1H-pyrrolo[2,3-b]pyridine ring have yielded potent and moderately selective JAK3 inhibitors, which are of interest as immunomodulators for treating diseases like rheumatoid arthritis and organ transplant rejection. researchgate.net

Ribosomal S6 Protein Kinase 2 (RSK2): By introducing phenyl sulfonamide groups to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, novel and potent RSK2 inhibitors have been identified for potential application in treating triple-negative breast cancer. nih.gov

Beyond kinases, modifications to the scaffold have produced inhibitors for other important enzyme classes. A notable example is the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B (PDE4B). nih.govacs.org These studies demonstrate that by systematically altering substituents, a single core scaffold can be adapted to generate compounds with widely differing biological activities, underscoring the power of SAR in drug discovery.

Importance of Substituent Position and Nature (e.g., C2, C3, C4, C5, C7, N-H) on Activity and Selectivity

The biological activity and selectivity of pyrrolo[2,3-b]pyridine derivatives are highly dependent on the position, size, and electronic properties of their substituents.

N-H (Pyrrole N1-Position): The pyrrole (B145914) N-H group is frequently essential for activity, particularly in kinase inhibitors where it acts as a critical hydrogen bond donor to the kinase hinge region. pharmablock.com In a study of related scaffolds, N-methylation of a pyrrolopyridine derivative resulted in a complete loss of activity, highlighting the importance of the hydrogen bond-donating capability of the N-H proton. nih.gov Furthermore, computational studies have shown that substituents placed elsewhere on the 7-azaindole ring can modulate the strength of the hydrogen bond formed by this N-H group. acs.org

C2-Position: The C2 position is a common point for modification. In the development of PDE4B inhibitors, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series was explored. nih.govacs.org SAR analysis revealed that the nature of the amide substituent was critical for potency. Small aliphatic cyclic groups or moieties like 3,3-difluoroazetidine (B2684565) on the amide nitrogen led to high inhibitory activity. nih.govacs.org Conversely, increasing the size of the amide substituent often led to a decrease in activity. nih.govacs.org

Table 1: SAR at the C2-Position of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors nih.gov
CompoundC2-Amide Substituent (R)PDE4B IC₅₀ (µM)Selectivity (PDE4D/PDE4B)
11aCyclopropyl0.451.8
11dTetrahydrofuran-3-yl0.292.8
11gAzetidin-3-yl0.203.5
11h3,3-Difluoroazetidin-1-yl0.146.0
11kCyclopentyl1.11.8

C3-Position: Substitution at the C3 position has also been shown to be important for directing activity. In a study targeting dopamine (B1211576) D4 receptors, a series of 7-azaindoles with a cyclic amine linked to either the C2 or C3 position were synthesized. The highest affinity and selectivity for the D4 receptor were found in the 3-aminomethyl-7-azaindole series, indicating a clear preference for substitution at this position for this particular target. nih.gov

C4 and C5-Positions: The pyridine (B92270) portion of the scaffold offers key points for modification that can significantly impact activity. In the development of JAK3 inhibitors, an initial lead compound was optimized by introducing substituents at the C4 and C5 positions. researchgate.net The introduction of an N-methylcyclohexylamino group at the C4-position and a carboxamide group at the C5-position led to a dramatic increase in JAK3 inhibitory activity. Further exploration of the C5-carboxamide substituent revealed that small, cyclic amines like cyclopropylamine (B47189) provided the best balance of potency and selectivity. researchgate.net

Table 2: SAR at C4 and C5-Positions of 1H-pyrrolo[2,3-b]pyridines as JAK Inhibitors researchgate.net
CompoundC4-SubstituentC5-SubstituentJAK3 IC₅₀ (nM)Selectivity vs JAK2
6-Cl-H11000.9
11a-NH(cyclohexyl)-CONH₂16002.4
14a-N(Me)(cyclohexyl)-CONH₂25011.2
14c-N(Me)(cyclohexyl)-CONH(cyclopropyl)2631.5
14d-N(Me)(cyclohexyl)-CONH(cyclopentyl)11012.5

N7-Position (Pyridine Nitrogen): In the context of ATP-competitive inhibitors, the nitrogen at position 7 is a key hydrogen bond acceptor, interacting with the hinge region of kinases. pharmablock.com As such, it is typically left unsubstituted to maintain this crucial interaction. Its role is primarily electronic and structural, rather than as a point for substituent attachment.

Influence of Heteroatom Positioning within Fused Pyridine Systems on Pharmacological Profiles

A direct comparison of the four azaindole isomers in a specific chemical series revealed that 4-azaindole (B1209526) and 7-azaindole (pyrrolo[2,3-b]pyridine) exhibited better efficacy than the parent indole (B1671886) compound, whereas the 5- and 6-azaindole (B1212597) isomers showed reduced efficacy. pharmablock.com Notably, all four azaindole isomers demonstrated significantly enhanced aqueous solubility compared to indole, a highly desirable property in drug development. pharmablock.com

The importance of the nitrogen at the 7-position is further highlighted in comparative studies. In a search for PDE4B inhibitors, transitioning from a benzimidazole (B57391) or indole core to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold led to a marked increase in potency. nih.gov In the same study, the isomeric 6-azaindole (pyrrolo[3,2-b]pyridine) scaffold, when N-methylated, was found to be inactive. nih.gov This demonstrates that even a subtle shift in the position of the ring nitrogen can have a profound impact on the molecule's ability to bind to its target, thereby altering its pharmacological profile.

Applications of Pyrrolo 2,3 B Pyridine As a Core Scaffold in Chemical Biology Research

Design and Development of Protein Kinase Inhibitors

The pyrrolo[2,3-b]pyridine framework has been extensively utilized as a starting point for the rational design of inhibitors targeting a diverse range of protein kinases implicated in oncogenesis, inflammation, and neurodegenerative disorders.

Janus Kinase (JAK) Family Inhibition (JAK1, JAK2, JAK3, TYK2)

The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is linked to autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-b]pyridine scaffold has been instrumental in developing selective JAK inhibitors.

Researchers have designed and synthesized N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide derivatives to achieve selectivity for JAK1. semanticscholar.orgnih.gov Analysis of the binding modes of known JAK inhibitors prompted the design of a series of methyl amide derivatives, leading to the identification of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (compound 31g ) as a potent and JAK1-selective inhibitor. semanticscholar.org Further stereochemical refinement produced the (S,S)-enantiomer, compound 38a , which demonstrated excellent potency for JAK1 and high selectivity over the other family members, JAK2, JAK3, and TYK2. semanticscholar.orgnih.gov This work highlights how modifications to the pyrrolo[2,3-b]pyridine core can be exploited to achieve desired selectivity profiles among highly homologous kinase domains.

CompoundTarget Kinase(s)Reported Activity
31g JAK1Potent and selective inhibition
38a JAK1Excellent potency and selectivity over JAK2, JAK3, TYK2

Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2, CDK4, CDK7, CDK9)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription, making them prominent targets in cancer therapy. The pyrrolo[2,3-b]pyridine scaffold has served as a foundation for inhibitors of several CDK family members.

A novel 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (compound 22 ), was discovered as a potent type II CDK8 inhibitor through de novo drug design and structure-activity relationship (SAR) analysis. researchgate.net This compound exhibited a potent kinase inhibitory activity with an IC50 value of 48.6 nM. researchgate.net Further research led to the identification of another selective CDK8 inhibitor, compound 46 , which also demonstrated a strong inhibitory effect with an IC50 of 57 nM. nih.gov Additionally, the pyrrolo[2,3-b]pyridine structure has been the subject of patents for the development of CDK9 inhibitors. nih.gov

Research has also extended to other cell cycle-related kinases, such as Cell division cycle 7 (Cdc7) kinase. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent Cdc7 inhibitors, with compound 42 [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] showing an IC50 value of 7 nM. bohrium.com

CompoundTarget Kinase(s)Reported Activity (IC50)
Compound 22 CDK848.6 nM
Compound 46 CDK857 nM
Compound 42 Cdc77 nM

BRAF Kinase Inhibition (e.g., V600E-BRAF)

Mutations in the BRAF kinase, particularly the V600E mutation, are drivers in a significant percentage of melanomas and other cancers. Several approved BRAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold. bohrium.comnih.gov

Building on the structure of these known inhibitors, two new series of pyrrolo[2,3-b]pyridine derivatives were designed and synthesized to target the V600E-BRAF mutant. bohrium.comnih.gov Biological evaluation of 38 synthesized compounds led to the identification of compounds 34e and 35 as having the highest inhibitory effect against V600E-BRAF, with IC50 values of 0.085 µM and 0.080 µM, respectively. bohrium.comnih.gov Computational studies, including molecular docking, were used to screen these novel derivatives and investigate their binding modes within the V600E-BRAF active site, confirming that interactions such as H-bonds and hydrophobic contacts with key residues are crucial for their inhibitory activity. nih.gov

CompoundTarget Kinase(s)Reported Activity (IC50)
34e V600E-BRAF0.085 µM (85 nM)
35 V600E-BRAF0.080 µM (80 nM)

IκB Kinase (IKKα) Inhibition

IκB kinase α (IKKα) is a central component of the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity. The development of selective IKKα inhibitors has been challenging, but the pyrrolo[2,3-b]pyridine core has proven effective.

An aminoindazole-pyrrolo[2,3-b]pyridine scaffold was developed into a novel series of potent and selective IKKα inhibitors. acs.orgx-mol.net Structure-based molecular modeling was used to understand and refine the structure-activity relationships, leading to compounds with high selectivity for IKKα over the closely related IKKβ. acs.org Two compounds, SU1261 and SU1349 , emerged as particularly potent and selective tools for studying IKKα signaling. acs.orgx-mol.net These compounds demonstrated clear target engagement with IKKα in cellular assays, allowing for the dissection of the non-canonical NF-κB pathway. acs.org The pyrrolo[2,3-b]pyridine portion of the molecule was shown to bind effectively within the hinge region of the kinase. mdpi.com

CompoundTarget KinaseReported Activity (Ki)Selectivity (Ki IKKβ / Ki IKKα)
SU1261 IKKα10 nM68-fold
SU1349 IKKα16 nM210-fold

P21-Activated Kinase 4 (PAK4) Inhibition

P21-activated kinase 4 (PAK4) is overexpressed in numerous cancers and plays a role in cell proliferation, survival, and migration. While the pyrrolo[2,3-b]pyridine scaffold is a versatile kinase inhibitor core, research into its application for PAK4 inhibition is not extensively documented in published literature. Instead, significant efforts have focused on the closely related 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold.

Studies have described series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent, ATP-competitive PAK4 inhibitors. acs.orgx-mol.net For instance, compounds 5n and 5o from this series showed potent enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively. acs.org Molecular dynamics simulations of these compounds confirmed strong interactions with the hinge region of PAK4. x-mol.net These findings on a related scaffold suggest the potential utility of azaindole-type structures for PAK4 inhibition, though specific examples based on the pyrrolo[2,3-b]pyridine core remain to be fully explored.

Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and diabetes. The pyrrolo[2,3-b]pyridine scaffold has yielded exceptionally potent GSK-3β inhibitors.

A novel pyrrolo[2,3-b]pyridine-based compound, S01 , was rationally designed and synthesized as a GSK-3β inhibitor for potential application in Alzheimer's disease. nih.gov This compound exhibited remarkably potent inhibition of GSK-3β with an IC50 value of 0.35 nM and demonstrated acceptable selectivity when screened against a panel of 24 structurally similar kinases. nih.gov Cellular studies showed that S01 effectively decreased the phosphorylation of the tau protein at Ser396, a key pathological event in Alzheimer's disease. nih.gov In another study, the 1H-pyrrolo[2,3-b]pyridine derivative B10 was identified as a potent GSK-3β inhibitor with an IC50 of 66 nM. More recently, further optimization of the scaffold led to compounds 41 , 46 , and 54 , with sub-nanomolar GSK-3β inhibition (IC50 values of 0.22, 0.26, and 0.24 nM, respectively).

CompoundTarget Kinase(s)Reported Activity (IC50)
S01 GSK-3β0.35 nM
B10 GSK-3β66 nM
41 GSK-3β0.22 nM
46 (GSK-3β series)GSK-3β0.26 nM
54 GSK-3β0.24 nM

Development of Fluorescent Probes for Biological Imaging Applications

The intrinsic photophysical properties of the 7-azaindole (B17877) chromophore make it an attractive core for the development of fluorescent probes. Its fluorescence is sensitive to the local environment, a property that can be harnessed to study biological systems and processes.

7-Azaindole itself exhibits interesting photophysical behavior. In aqueous solution, it has a fluorescence emission maximum around 386 nm. nih.gov Its fluorescence quantum yield (ΦF), a measure of emission efficiency, is highly dependent on its chemical structure and environment. The parent 7-azaindole has a relatively low quantum yield of 0.023 in aqueous buffer. nih.govnih.gov

However, chemical modifications can dramatically enhance its brightness. For example, glycosylation at the N-1 position of the pyrrole (B145914) ring increases the quantum yield by over 20-fold to 0.53. nih.govnih.gov Methylation at the N-1 position also significantly boosts fluorescence, with 1-methyl-7-azaindole showing a quantum yield of 0.55 and a long fluorescence lifetime of 21 ns in water. acs.org This enhancement is attributed to the shutdown of non-radiative decay pathways that are otherwise available through the N1-H group. acs.org This tunability makes the 7-azaindole scaffold a versatile platform for creating bright and stable fluorescent labels.

CompoundEmission Max (λem)Quantum Yield (ΦF)Key Feature
7-Azaindole (in water)386 nm nih.gov0.023 nih.govnih.govBase scaffold with low native fluorescence.
N1-glycosyl-7-azaindole388 nm nih.gov0.53 nih.govnih.govN1-substitution dramatically increases quantum yield.
1-Methyl-7-azaindole-0.55 acs.orgN1-methylation blocks non-radiative decay pathways.

The fluorescence of 7-azaindole is highly sensitive to its environment, particularly to solvent polarity and hydrogen-bonding capabilities. This sensitivity is a hallmark of molecular rotors, which are fluorophores whose quantum yield is dependent on their ability to undergo intramolecular rotation. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is restricted, forcing the molecule to decay via fluorescence, thus "turning on" or enhancing its emission. rsc.org

In protic solvents like alcohols, 7-azaindole exhibits a characteristic dual emission, with a "normal" fluorescence band and a second, red-shifted band. acs.orgiastate.edu This second band is attributed to an excited-state double-proton transfer event, forming a tautomer. The efficiency of this process is highly dependent on the solvent's ability to form a hydrogen-bonded network, making 7-azaindole a sensitive probe of its solvation shell. acs.orgiastate.edu While specific development of 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine as a viscosity probe is not detailed in the literature, the inherent environmental sensitivity of the core 7-azaindole scaffold makes it a promising candidate for the design of such sensors. rsc.orgrsc.org

Exploration in Antimicrobial and Antiviral Research

The structural similarity of the pyrrolo[2,3-b]pyridine scaffold to purine (B94841) bases has made it a fertile ground for the discovery of antimicrobial and antiviral agents that can interfere with nucleic acid or protein functions in pathogens.

A variety of 7-azaindole derivatives have been synthesized and shown to possess significant activity against numerous microorganisms. pjsir.org Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. pjsir.orgresearchgate.net One class of azaindole derivatives was found to target the ATPase domains of bacterial DNA gyrase and Topoisomerase IV, essential enzymes for DNA replication. nih.gov This dual-targeting mechanism reduces the likelihood of developing target-based resistance. The most active compounds in this series inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 1.56 µM. nih.gov Other studies have focused on antifungal activity, with certain 7-azaindoles showing particular potency against yeasts like Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL. nih.gov

In antiviral research, the 7-azaindole scaffold has been utilized to develop potent inhibitors of various viruses. nih.gov A notable example is in the development of agents against the influenza virus. Derivatives of 7-azaindole have been designed to target the PB2 subunit of the influenza viral polymerase, a key component of the viral replication machinery. nih.govacs.orgacs.org Further exploration has yielded 3-alkynyl-5-aryl-7-aza-indoles as a promising chemotype for broad-spectrum antiviral agents, with lead compounds demonstrating activity in the low micromolar range against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV) without significant cytotoxicity. frontiersin.org

Research AreaTarget/OrganismKey Findings
Antibacterial MRSADual inhibition of DNA gyrase and Topoisomerase IV; MIC of 1.56 µM. nih.gov
Antifungal Cryptococcus neoformansPotent activity with MIC values as low as 3.9 µg/mL. nih.gov
Antiviral Influenza VirusInhibition of the viral polymerase PB2 subunit. nih.govacs.orgacs.org
Antiviral RSV, SARS-CoV-2, VEEVBroad-spectrum activity in the low micromolar range. frontiersin.org

Despite a comprehensive search for scientific information, there is currently insufficient data available in the public domain to generate a detailed article on "this compound" that specifically addresses the requested applications in chemical biology research.

The core of the inquiry, focusing on the use of the pyrrolo[2,3-b]pyridine scaffold for probing the active site of nitrile reductase queF and its role in supramolecular and materials science as proton sponges or in coordination chemistry, did not yield specific research findings related to this particular compound or its close derivatives.

General searches for the broader class of pyrrolo[2,3-b]pyridines indicate that their primary applications are in the field of medicinal chemistry, with numerous studies focusing on their potential as kinase inhibitors for various therapeutic targets. However, the specific, non-medicinal applications requested in the outline are not substantially documented in available scientific literature.

Therefore, to maintain scientific accuracy and adhere strictly to the provided outline, it is not possible to construct an article that fulfills the detailed requirements of the user's request at this time. Further research and publication in these specific areas would be necessary to provide the information needed to address the outlined topics thoroughly.

Future Perspectives and Emerging Avenues in Pyrrolo 2,3 B Pyridine Research

Integration with Advanced Flow Chemistry and Automation in Synthesis

The synthesis of complex heterocyclic frameworks like the pyrrolo[2,3-b]pyridine core is often a multi-step process that can be time-consuming and challenging to scale up. The adoption of advanced flow chemistry and automation presents a transformative opportunity to overcome these limitations.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers several advantages over traditional batch synthesis, including enhanced reaction efficiency, improved safety profiles for hazardous reactions, and greater control over reaction parameters such as temperature and pressure. For the synthesis of pyrrolo[2,3-b]pyridine derivatives, flow chemistry can enable the rapid and efficient construction of the core scaffold and its subsequent diversification. A hybrid microwave-flow approach has been successfully used for the synthesis of related pyrazolo[3,4-b]pyridine derivatives, demonstrating the potential for such technologies in the synthesis of complex heterocycles. mdpi.com

The integration of automation with flow chemistry systems can further accelerate the drug discovery process. Automated platforms can perform a large number of reactions in parallel, enabling the rapid generation of extensive libraries of pyrrolo[2,3-b]pyridine analogs for high-throughput screening. This automated synthesis, coupled with real-time reaction analysis and purification, can significantly shorten the timeline from compound design to biological evaluation.

Expanding Computational Predictions and High-Throughput Experimental Validation

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For pyrrolo[2,3-b]pyridines, these approaches are becoming increasingly sophisticated and predictive.

Computational Predictions:

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA), are being employed to build predictive models for the biological activity of pyrrolo[2,3-b]pyridine derivatives. These models can identify the key structural features that influence potency and selectivity, guiding the design of new compounds with improved therapeutic profiles.

Molecular Docking: Molecular docking simulations are instrumental in predicting the binding modes of pyrrolo[2,3-b]pyridine derivatives within the active sites of their biological targets. nih.govnih.gov This information is crucial for understanding the molecular basis of their activity and for designing analogs with enhanced binding affinity and specificity. nih.govnih.gov

De Novo Drug Design: Advanced computational techniques, including de novo drug design, are being utilized to discover novel pyrrolo[2,3-b]pyridine-based inhibitors for various therapeutic targets. acs.org

High-Throughput Experimental Validation:

The predictions generated from computational models must be validated through rigorous experimental testing. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of pyrrolo[2,3-b]pyridine derivatives against a panel of biological targets. The data generated from HTS not only validates the computational predictions but also provides valuable feedback for refining the predictive models, creating a powerful iterative cycle of design, synthesis, and testing.

Discovery of Novel Biological Targets and Elucidation of Mechanistic Insights Beyond Established Pathways

The pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility, with derivatives showing activity against a growing number of biological targets. Future research will undoubtedly uncover new therapeutic applications for this privileged structure.

Several pyrrolo[2,3-b]pyridine-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders. nih.gov

Biological TargetTherapeutic AreaKey Findings
Maternal Embryonic Leucine Zipper Kinase (MELK) CancerA series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent MELK inhibitors, with the optimized compound 16h showing an IC50 of 32 nM and inducing apoptosis in cancer cells. nih.gov
Traf2 and NCK-interacting kinase (TNIK) Colorectal Cancer1H-pyrrolo[2,3-b]pyridine derivatives have been studied as potent TNIK inhibitors for the treatment of colorectal cancer.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Alzheimer's DiseaseNovel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors, with compounds 41 , 46 , and 54 exhibiting IC50 values in the low nanomolar range. nih.gov Compound 41 was shown to inhibit the hyperphosphorylation of tau protein. nih.gov
Cyclin-Dependent Kinase 8 (CDK8) Colorectal CancerA novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM. acs.org It was found to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest. acs.org
Fibroblast Growth Factor Receptor (FGFR) Cancer1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Compound 4h showed significant inhibitory activity against FGFR1-4 and induced apoptosis in breast cancer cells. rsc.org
Phosphodiesterase 4B (PDE4B) Inflammatory DiseasesA series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors. nih.gov
Janus Kinase 3 (JAK3) Immune Diseases1H-pyrrolo[2,3-b]pyridine derivatives have been explored as novel immunomodulators targeting JAK3. researchgate.net
V600E B-RAF CancerPyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of the V600E mutant of the B-RAF kinase. nih.gov

Beyond kinase inhibition, some pyrrolo[2,3-b]pyridine analogs have been shown to exert their antiproliferative effects through other mechanisms, such as intercalation into DNA. researchgate.net This suggests that the therapeutic potential of this scaffold may extend beyond its well-established role as kinase inhibitors. Future research will likely focus on elucidating these alternative mechanisms of action and identifying novel biological targets, further expanding the therapeutic landscape for this remarkable class of compounds.

Q & A

Q. What are the standard synthetic routes for preparing 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine?

The compound is synthesized via multi-step strategies, often starting with functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Methylation : Use of NaH and methyl iodide (MeI) in THF at 0°C to room temperature for regioselective N-methylation .
  • Cross-coupling : Pd(PPh₃)₄-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under reflux in toluene/EtOH (105°C) to introduce aryl substituents .
  • Oxidation/Reduction : MnO₂-mediated oxidation of intermediates or H₂-driven reduction for functional group interconversion .

Q. How is this compound characterized post-synthesis?

A combination of analytical techniques ensures structural fidelity:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if fluorinated) confirm substitution patterns. For example, downfield shifts in 1H^1H-NMR (e.g., δ 7.23–8.21 ppm) indicate aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • Infrared (IR) Spectroscopy : Functional group identification (e.g., carbonyl stretches at ~1664 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound given limited toxicological data?

While reproductive and organ toxicity data are unavailable for the parent scaffold (1H-pyrrolo[2,3-b]pyridine) , researchers should:

  • Use PPE (gloves, lab coats, eye protection) and work in a fume hood.
  • Follow protocols for structurally related azaindoles (e.g., 7-azaindole), which may exhibit similar reactivity.
  • Monitor for acute toxicity symptoms (e.g., respiratory irritation) and dispose of waste per hazardous chemical guidelines .

Advanced Research Questions

Q. How can derivatives of this scaffold be designed for protein kinase inhibition studies?

Rational design involves:

  • Substituent Positioning : Introduce electron-withdrawing groups (e.g., halogens) at C-3/C-5 to enhance binding to kinase ATP pockets. For example, 5-bromo derivatives improve steric complementarity .
  • Heterocycle Fusion : Pyrimidine or pyrazole ring fusion (e.g., thiochromeno[2,3-b]pyridine) modulates selectivity for kinases like JAK2 or EGFR .
  • SAR Validation : Test derivatives in enzymatic assays (e.g., IC₅₀ determination) and compare with co-crystal structures of kinase-inhibitor complexes .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from:

  • Purity Variability : Commercial sources (e.g., Sigma-Aldrich) often lack analytical validation; confirm purity via HPLC (>95%) before biological testing .
  • Assay Conditions : Differences in cell lines (e.g., cancer vs. non-cancerous), incubation times, or solvent (DMSO concentration) impact results. Standardize protocols using controls like staurosporine for kinase assays .
  • Structural Isomerism : Regiochemical ambiguities (e.g., C-3 vs. C-5 substitution) require rigorous NMR/X-ray confirmation .

Q. What strategies optimize regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

Key approaches include:

  • Directing Groups : Use of transient protecting groups (e.g., TsCl) to steer electrophilic substitution to specific positions .
  • Metal Catalysis : Pd-mediated C–H activation enables coupling at electron-deficient sites (e.g., C-3 for boronic acid additions) .
  • Solvent/Temperature Control : Reactions in polar aprotic solvents (e.g., DMF) at 70–105°C improve selectivity for fluorination or nitration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.